molecular formula C20H14BrNO B14306489 4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 116214-52-9

4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14306489
CAS No.: 116214-52-9
M. Wt: 364.2 g/mol
InChI Key: XUJQZVPCQFHQJG-UHFFFAOYSA-N
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Description

4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a bromine atom, a quinoline moiety, and a cyclohexa-dienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which is used to construct the quinoline core. This involves the reaction of 2-aminobenzophenone with an aldehyde under acidic conditions . The bromination of the resulting quinoline derivative can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator . The final step involves the formation of the cyclohexa-dienone structure through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the quinoline moiety.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of a bromine atom, a quinoline moiety, and a cyclohexa-dienone structure. This unique combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

116214-52-9

Molecular Formula

C20H14BrNO

Molecular Weight

364.2 g/mol

IUPAC Name

4-bromo-2-(1-methylbenzo[f]quinolin-3-yl)phenol

InChI

InChI=1S/C20H14BrNO/c1-12-10-18(16-11-14(21)7-9-19(16)23)22-17-8-6-13-4-2-3-5-15(13)20(12)17/h2-11,23H,1H3

InChI Key

XUJQZVPCQFHQJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=C(C=CC(=C4)Br)O

Origin of Product

United States

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